molecular formula C5H10NO5P B3324922 (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid CAS No. 2004714-32-1

(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid

Cat. No.: B3324922
CAS No.: 2004714-32-1
M. Wt: 195.11 g/mol
InChI Key: DVZQUMSQEGOYMX-UHFFFAOYSA-N
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Scientific Research Applications

Hexene has several scientific research applications:

Preparation Methods

Hexene can be synthesized through various methods. One common method involves the oligomerization of ethylene, where ethylene molecules are combined to form longer chains. This process typically uses a catalyst such as a chromium-based catalyst or a Ziegler-Natta catalyst. The reaction conditions often include high pressure and temperature to facilitate the formation of hexene .

In industrial production, hexene is often produced as a byproduct of the cracking process in petroleum refining. This process involves breaking down larger hydrocarbon molecules into smaller ones, including hexene. The separation and purification of hexene from the mixture of hydrocarbons are achieved through distillation .

Chemical Reactions Analysis

Hexene undergoes various chemical reactions, including:

    Oxidation: Hexene can be oxidized to form hexanone or hexanoic acid. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hexene can be reduced to hexane using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Hexene can undergo halogenation, where halogen atoms replace hydrogen atoms in the molecule. For example, the reaction with chlorine gas can produce hexyl chloride.

    Polymerization: Hexene can be polymerized to form polyethylene, a common plastic material.

Mechanism of Action

The mechanism of action of hexene involves its ability to participate in various chemical reactions due to the presence of the double bond. The double bond in hexene makes it reactive towards electrophiles and nucleophiles, allowing it to undergo addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Hexene can be compared with other similar alkenes such as:

    Butene (C4H8): Butene has four carbon atoms and one double bond. It is less reactive than hexene due to the shorter carbon chain.

    Pentene (C5H10): Pentene has five carbon atoms and one double bond. It is similar to hexene but has a slightly lower boiling point and reactivity.

    Heptene (C7H14): Heptene has seven carbon atoms and one double bond.

Hexene is unique due to its optimal chain length, which provides a balance between reactivity and stability, making it useful in various industrial applications .

Properties

IUPAC Name

(1-hydroxy-2-oxopiperidin-3-yl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO5P/c7-5-4(12(9,10)11)2-1-3-6(5)8/h4,8H,1-3H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZQUMSQEGOYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)O)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2004714-32-1
Record name (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2004714321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17108
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (1-HYDROXY-2-OXOPIPERIDIN-3-YL)PHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64T5RTG4MY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid
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(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid
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(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid
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(1-Hydroxy-2-oxopiperidin-3-yl)phosphonic acid
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